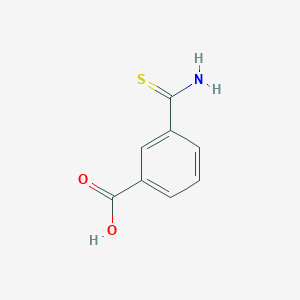

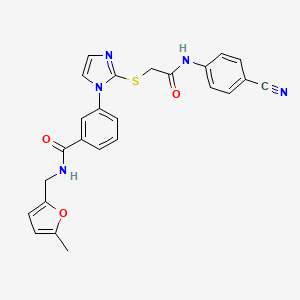

![molecular formula C14H22N2O4S B2600111 N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899967-55-6](/img/structure/B2600111.png)

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide, also known as BSEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BSEB belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BSEB has been found to have a unique mechanism of action that sets it apart from other sulfonamides.

科学的研究の応用

Antioxidant Activity

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals, which can lead to various diseases, including cancer and cardiovascular diseases. Research has shown that benzamide derivatives can exhibit significant antioxidant activity, making them valuable in developing treatments that mitigate oxidative stress .

Antibacterial Applications

This compound has demonstrated antibacterial properties, making it a candidate for developing new antibacterial agents. Benzamide derivatives have been tested against various gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth. This application is particularly important in the context of rising antibiotic resistance .

Antifungal Properties

In addition to antibacterial activity, N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide has potential antifungal applications. Benzamide compounds have been found effective against several fungal strains, which could lead to new antifungal treatments. This is crucial for addressing fungal infections that are resistant to current antifungal medications .

Anti-inflammatory Effects

Research has indicated that benzamide derivatives can have anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. By reducing inflammation, these compounds can help manage and treat these conditions .

Cancer Treatment

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide has been explored for its potential in cancer treatment. Benzamide derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their use in developing new anticancer drugs. These compounds can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy .

Diabetes Management

This compound has been studied for its role in managing diabetes, particularly type-2 diabetes. Benzamide derivatives can act as allosteric activators of human glucokinase, an enzyme that plays a crucial role in glucose metabolism. By enhancing glucokinase activity, these compounds can help regulate blood sugar levels, offering a potential treatment for diabetes .

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of benzamide derivatives, including N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide. These compounds may protect neurons from damage and degeneration, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Industrial Applications

Beyond medical applications, N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide can be used in various industrial sectors. Benzamide derivatives are utilized in the production of plastics, rubber, and paper, as well as in agriculture. Their chemical properties make them valuable in these industries for improving product performance and durability .

These diverse applications highlight the significant potential of N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide in both scientific research and practical applications.

Research on Chemical Intermediates Medicinal Chemistry Research

特性

IUPAC Name |

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-3-4-9-16-21(18,19)11-10-15-14(17)12-5-7-13(20-2)8-6-12/h5-8,16H,3-4,9-11H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCPMDSTLZMBJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

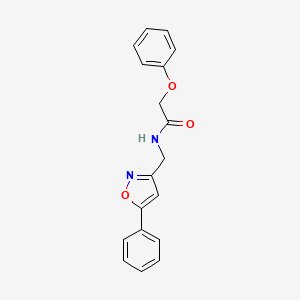

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine](/img/structure/B2600029.png)

![1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid](/img/structure/B2600031.png)

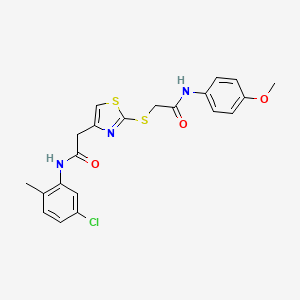

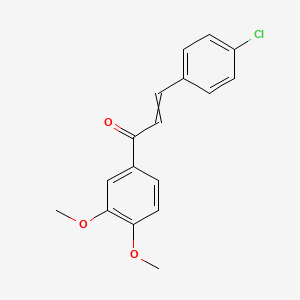

![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2600041.png)

![4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride](/img/structure/B2600047.png)

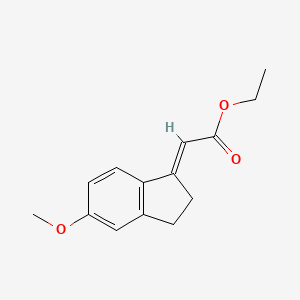

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2600048.png)

![(2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2600050.png)